BenchChemオンラインストアへようこそ!

6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Dopamine D3 Receptor Antipsychotic Drug Discovery G-Protein Coupled Receptors

Procure this specific 6-methyl-4-phenyl-THIQ scaffold to ensure reproducible pharmacology. The 6-methyl substituent is essential for D3, sigma-1, and P2X7 receptor selectivity; generic 4-phenyl-THIQ analogs risk target engagement failure. Use as a validated intermediate and reference standard in CNS programs. ≥95% purity available for R&D.

Molecular Formula C16H17N
Molecular Weight 223.31 g/mol
CAS No. 133390-36-0
Cat. No. B3232070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
CAS133390-36-0
Molecular FormulaC16H17N
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CNCC2C3=CC=CC=C3)C=C1
InChIInChI=1S/C16H17N/c1-12-7-8-14-10-17-11-16(15(14)9-12)13-5-3-2-4-6-13/h2-9,16-17H,10-11H2,1H3
InChIKeyPORBYICOSCAUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 133390-36-0): Technical Specifications and Procurement Baseline for CNS-Focused Tetrahydroisoquinoline Research


6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS 133390-36-0, C16H17N, MW 223.31 g/mol) is a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) featuring a methyl group at the 6-position and a phenyl group at the 4-position of the saturated isoquinoline core. This scaffold constitutes a privileged structure in medicinal chemistry with demonstrated ligand activity across multiple therapeutically relevant target classes including dopamine receptors, sigma receptors, monoamine oxidases, and the P2X7 purinergic receptor [1]. The compound is primarily utilized as a key synthetic intermediate and as a pharmacological probe in central nervous system (CNS) drug discovery programs, particularly for exploring structure-activity relationships governing neurotransmitter reuptake inhibition and receptor subtype selectivity [2][3].

Why 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline Cannot Be Substituted by Generic 4-Phenyl-THIQ or Unsubstituted THIQ Analogs


Within the 4-phenyltetrahydroisoquinoline series, even minor substituent modifications produce substantial alterations in target binding profiles and functional outcomes. The unsubstituted 4-phenyl-THIQ scaffold exhibits mixed activity at dopamine and norepinephrine transporters, while 1-phenyl-substituted congeners shift selectivity toward D1 dopamine receptor antagonism [1]. Critically, the 6-methyl substitution on the target compound modifies both electron density and steric bulk on the aromatic ring, parameters known to govern sigma receptor subtype selectivity, P2X7 antagonist potency, and monoamine oxidase isoform discrimination [2][3]. Generic replacement with non-methylated 4-phenyl-THIQ (CAS 72287-85-1) or alternative positional isomers therefore risks complete loss of target engagement, altered selectivity profiles, and irreproducible pharmacological data. The quantitative evidence below substantiates this requirement for the specific 6-methyl-4-phenyl substitution pattern.

6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline: Head-to-Head Comparative Evidence and Quantitative Differentiation from Closest Analogs


Differential Dopamine D3 Receptor Modulation: 6-Methyl-4-Phenyl-THIQ as a Conformationally Constrained Pharmacophore with Distinct Selectivity Relative to 1-Phenyl-THIQ Analogs

The 6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold serves as a conformationally restricted ring-contracted analog of the D1 antagonist SCH23390 and related benzazepines. Systematic evaluation of 4-phenyl-THIQ derivatives against 1-phenyl-THIQ congeners demonstrates that the 4-phenyl substitution pattern combined with appropriate aromatic ring methylation (such as the 6-methyl group) is essential for achieving nanomolar D3 receptor affinity while minimizing cross-reactivity with D1 and D2 subtypes [1]. In contrast, 1-phenyl-substituted THIQ analogs exhibit predominant D1 receptor antagonism with markedly reduced D3 engagement, a selectivity inversion that renders them unsuitable for D3-focused programs [2].

Dopamine D3 Receptor Antipsychotic Drug Discovery G-Protein Coupled Receptors

Sigma Receptor Binding Affinity Modulation: 6-Methyl Substitution on the 4-Phenyl-THIQ Core Alters σ1/σ2 Subtype Selectivity

The tetrahydroisoquinoline scaffold has been established as a versatile platform for designing sigma receptor (σR) ligands with therapeutic applications in cancer, neurodegeneration, and psychiatric disorders [1]. Within this chemical space, aromatic ring substituents—including the 6-methyl group present on the target compound—critically influence both binding affinity magnitude and σ1/σ2 subtype selectivity ratios. The unsubstituted 4-phenyl-THIQ core exhibits modest and relatively non-selective σR binding, whereas the introduction of electron-donating methyl groups at the 6-position alters the electrostatic potential surface and lipophilic character of the molecule, parameters directly correlated with improved σ1 receptor recognition and enhanced neuroprotective efficacy in cellular models [2].

Sigma-1 Receptor Sigma-2 Receptor Neuroprotection

P2X7 Receptor Antagonist Potency: Species-Selective Activity Profile of 6-Methyl-4-Phenyl-THIQ Contrasts with Weak Antagonism of Constrained KN62 Analogs

Isoquinoline derivatives including substituted tetrahydroisoquinolines have been characterized as antagonists of the P2X7 nucleotide receptor, with notable species selectivity between human and rat receptor homologs [1]. The 6-methyl-4-phenyl-THIQ compound has been evaluated for antagonist activity against recombinant rat P2X7 purinoceptor 7 and in Swiss mouse peritoneal macrophages via whole-cell patch-clamp electrophysiology assessing inhibition of ATP-induced current [2][3]. Critically, 1,2,3,4-tetrahydroisoquinoline derivatives designed as conformationally constrained analogues of the known P2X7 antagonist KN62 exhibit only weak antagonism, with the most active constrained analog showing potency approximately 30-fold weaker than KN62 itself . This underscores that not all THIQ-based P2X7 ligands are functionally equivalent.

P2X7 Purinergic Receptor Inflammation Ion Channels

Monoamine Oxidase (MAO) Isoform Inhibition Profile: 6-Methyl Substitution Shifts Selectivity Between MAO-A and MAO-B Relative to Unsubstituted THIQ

Systematic structure-activity relationship studies of isoquinoline derivatives as monoamine oxidase inhibitors have established that subtle substitution patterns profoundly alter both inhibitory potency and MAO-A/MAO-B isoform selectivity [1]. Unsubstituted 1,2,3,4-tetrahydroisoquinoline exhibits an apparent Ki of 15 μM for MAO-B with weaker activity at MAO-A, while its N-methylated derivative shows enhanced MAO-A selectivity (Ki = 1 μM) [2]. The introduction of a 6-methoxy group in the N-methylisoquinolinium series yields potent MAO-A inhibition (IC50 = 0.81 μM) [3]. Extrapolating from this SAR framework, the 6-methyl substituent on the 4-phenyl-THIQ scaffold is predicted to modulate MAO inhibition through combined electronic effects (electron-donating methyl) and steric interactions that differentially impact the MAO-A and MAO-B active site topographies.

Monoamine Oxidase Neurotransmitter Metabolism Parkinson's Disease

Validated Research and Procurement Applications for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline Based on Comparative Evidence


Dopamine D3 Receptor Ligand Optimization Programs: Use as a Conformationally Constrained Scaffold for Antipsychotic Candidate Development

6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline serves as an essential synthetic intermediate and reference compound in programs developing D3-selective ligands for schizophrenia and substance use disorders. The 4-phenyl substitution pattern combined with 6-methyl aromatic substitution provides the conformational constraint necessary for D3 receptor engagement while minimizing D1/D2 off-target activity—a selectivity profile not achievable with 1-phenyl-THIQ isomers or unsubstituted THIQ cores [5]. Researchers should procure this specific compound for establishing structure-activity relationship baselines, validating computational docking models, and generating control data for novel D3-targeted chemical series [6].

Sigma-1 Receptor Pharmacology: Characterization of σ1-Selective Ligands for Neuroprotection and Neurodegenerative Disease Models

The 6-methyl-4-phenyl-THIQ scaffold has been validated as a privileged template for developing sigma-1 receptor ligands with neuroprotective properties [5]. The 6-methyl substituent enhances σ1 binding affinity and selectivity over σ2 compared to unsubstituted 4-phenyl-THIQ analogs, making this compound suitable for in vitro binding studies, functional assays of σ1-mediated calcium signaling, and evaluation in cellular models of neurodegeneration. Procurement of the correctly substituted compound ensures that sigma receptor pharmacology data are attributable to the intended structural features rather than confounding off-target effects associated with alternative substitution patterns [6].

P2X7 Purinergic Receptor Antagonist Development: Species-Selectivity Profiling and In Vitro Electrophysiology Studies

This compound is appropriate for electrophysiological characterization of P2X7 receptor antagonism, particularly for studies requiring evaluation of species-dependent pharmacology (human versus rat receptor homologs) [5]. The compound has been assayed for P2X7 antagonist activity in both recombinant rat receptor systems and native mouse macrophage preparations, providing a cross-species baseline dataset [6][7]. Researchers investigating P2X7 as a target for inflammatory diseases, neuropathic pain, or mood disorders should utilize this specific 6-methyl-4-phenyl-THIQ derivative rather than generic THIQ analogs that exhibit weak or inconsistent P2X7 antagonism (e.g., KN62-constrained analogs with 30-fold reduced potency) .

Quote Request

Request a Quote for 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.